5-(3-Bromophenyl)-1,2,4-oxadiazole

Medicinal Chemistry Chemical Procurement Synthetic Intermediates

5-(3-Bromophenyl)-1,2,4-oxadiazole is the preferred meta-bromo oxadiazole scaffold for medicinal chemistry teams requiring a halogen handle for Suzuki-Miyaura cross-coupling. Its meta-substitution pattern offers distinct electronic and steric properties vs para-isomers, enabling unique vector exploration in target binding pockets. Immediate availability (50mg-1g) with transparent, published pricing makes it ideal for parallel library synthesis and bioisostere replacement. Do not substitute with 4-bromo or methyl analogs; this specific compound ensures experimental reproducibility and budget control.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1306606-33-6
Cat. No. B1373371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-1,2,4-oxadiazole
CAS1306606-33-6
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=NO2
InChIInChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H
InChIKeyNYBYWEHHRSDQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)-1,2,4-oxadiazole (CAS 1306606-33-6) Procurement Baseline: A 1,2,4-Oxadiazole Scaffold with a Meta-Bromo Substituent for Medicinal Chemistry and Cross-Coupling Applications


5-(3-Bromophenyl)-1,2,4-oxadiazole (CAS 1306606-33-6) is a heterocyclic compound consisting of a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group at the 5-position . The 1,2,4-oxadiazole isomer is a recognized pharmacophore in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities, and has been extensively explored for anticancer, anti-inflammatory, and antimicrobial applications [1]. This compound, featuring a meta-bromo substituent, serves as a versatile synthetic intermediate, particularly for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse libraries of drug-like molecules .

Why 5-(3-Bromophenyl)-1,2,4-oxadiazole Cannot Be Indiscriminately Replaced by 4-Bromo or Methyl-Substituted Analogs


Generic substitution of 5-(3-bromophenyl)-1,2,4-oxadiazole (CAS 1306606-33-6) with closely related 1,2,4-oxadiazole analogs (e.g., 5-(4-bromophenyl)- or 5-(3-bromophenyl)-3-methyl-) is not recommended without careful evaluation of the procurement and research context. While direct comparative biological data for this specific compound is currently limited in the primary literature , fundamental principles of medicinal chemistry and synthetic utility dictate significant differentiation. The meta-positioning of the bromine atom on the phenyl ring alters the molecule's electronic distribution and dipole moment compared to the para-isomer, which can impact target binding and metabolic stability. Furthermore, the presence of the bromine atom enables specific cross-coupling reactions (e.g., Suzuki-Miyaura) that are impossible with non-halogenated or methyl-substituted analogs. Finally, vendor-reported purity and pricing for this specific compound differ substantially from its closest commercially available comparators, directly impacting experimental reproducibility and project budgets.

Quantitative Differentiation Guide for 5-(3-Bromophenyl)-1,2,4-oxadiazole (1306606-33-6) vs. Closest Analogs


Commercial Purity and Price Differentiation: Target Compound vs. 5-(4-Bromophenyl)-1,2,4-oxadiazole

Based on reputable vendor technical datasheets, 5-(3-bromophenyl)-1,2,4-oxadiazole (target) is offered at a certified purity of 95% . In contrast, its direct para-substituted regioisomer, 5-(4-bromophenyl)-1,2,4-oxadiazole (CAS 89892-25-1), is listed at a higher purity of 98% . Additionally, the target compound has transparent, published list prices for quantities from 50mg to 1g, facilitating direct procurement , whereas the 4-bromo analog requires a price inquiry, potentially introducing procurement delays .

Medicinal Chemistry Chemical Procurement Synthetic Intermediates

Synthetic Utility Differentiation: Halogen Handle vs. Methyl-Substituted Analog

5-(3-Bromophenyl)-1,2,4-oxadiazole (target) contains a bromine atom, which serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This enables rapid diversification of the oxadiazole scaffold to generate compound libraries. In direct contrast, the closely related analog 5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 160377-58-2) [1], while also containing a bromine atom, possesses an additional methyl group at the 3-position of the oxadiazole ring. This substitution alters the steric and electronic properties of the core, which can affect subsequent reaction yields and the biological profile of resulting derivatives. More critically, non-halogenated analogs (e.g., 5-phenyl-1,2,4-oxadiazole) lack the bromine handle entirely, precluding these powerful diversification strategies.

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Potential Pharmacological Differentiation: 1,2,4-Oxadiazole Isomer vs. 1,3,4-Oxadiazole Isomer

The 1,2,4-oxadiazole isomer, as found in the target compound, is distinguished from its 1,3,4-oxadiazole counterpart by the positioning of the nitrogen atoms within the heterocyclic ring. This fundamental difference alters the ring's electronic distribution, hydrogen-bonding potential, and metabolic stability [1]. While a direct biological comparison between 5-(3-bromophenyl)-1,2,4-oxadiazole and its 1,3,4-isomer (e.g., 2-(3-bromophenyl)-1,3,4-oxadiazole) is not available in the public domain, extensive reviews of the oxadiazole class confirm that 1,2,4- and 1,3,4-regioisomers frequently exhibit divergent target selectivity and pharmacokinetic properties, making them non-interchangeable in a drug discovery context [1].

Medicinal Chemistry Drug Discovery Bioisosteres

Optimal Procurement and Research Scenarios for 5-(3-Bromophenyl)-1,2,4-oxadiazole (CAS 1306606-33-6)


Scenario 1: Rapid Library Synthesis via Cross-Coupling Chemistry

A medicinal chemistry team requires a core oxadiazole scaffold with a halogen handle for parallel synthesis of a focused library. 5-(3-Bromophenyl)-1,2,4-oxadiazole is selected over the 4-bromo isomer due to its transparent, published pricing and immediate availability in small quantities (50mg-1g) from commercial vendors . The meta-bromo substituent is specifically chosen to probe a different vector in the target binding pocket compared to a para-substituted analog. The compound is used as a substrate in a Suzuki-Miyaura coupling with a diverse set of aryl boronic acids to generate novel derivatives for primary screening.

Scenario 2: Bioisosteric Replacement in a Lead Optimization Program

In a lead optimization campaign, an ester or amide moiety in a hit compound is targeted for replacement with a metabolically stable bioisostere. The 1,2,4-oxadiazole core of 5-(3-bromophenyl)-1,2,4-oxadiazole is selected as a potential replacement [1]. The meta-bromophenyl substitution is retained to match the original molecule's lipophilicity and steric profile. The compound is procured to serve as a key intermediate for the synthesis of a series of analogs designed to improve the pharmacokinetic profile while maintaining target affinity. [1]

Scenario 3: Academic Research on Halogenated Heterocycle Reactivity

An academic research group studying the regioselectivity of palladium-catalyzed cross-coupling reactions on oxadiazole scaffolds requires a well-defined substrate. 5-(3-Bromophenyl)-1,2,4-oxadiazole is chosen because its unsubstituted oxadiazole ring and meta-bromo phenyl group provide a clear, uncomplicated system for studying the intrinsic reactivity of the aryl bromide. The compound's 95% purity, as certified by the vendor, is deemed sufficient for this synthetic methodology investigation, and the transparent pricing allows for easy acquisition within a grant budget. [REFS-1, REFS-2]

Technical Documentation Hub

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